N-Ethoxy-N-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethoxy-N-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxy group and a methyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxy-N-methylpyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methylpyrrolidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethoxy-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-Methylpyrrolidin-3-amine
Substitution: Various substituted pyrrolidines depending on the nucleophile used
Scientific Research Applications
N-Ethoxy-N-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Ethoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
N-Ethylpyrrolidine: Contains an ethyl group instead of a methyl group, leading to different steric and electronic properties.
N-Ethoxy-N-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
Uniqueness
N-Ethoxy-N-methylpyrrolidin-3-amine is unique due to the presence of both ethoxy and methyl groups on the nitrogen atom, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-ethoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-3-10-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
IVQYZSDVUHURTN-UHFFFAOYSA-N |
Canonical SMILES |
CCON(C)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.